Tert-butyl 3-iodopyrrolidine-1-carboxylate
Description
Significance of Halogenated Cyclic Amines in Advanced Synthesis
Halogenated cyclic amines are foundational components in advanced organic synthesis due to the unique reactivity of the carbon-halogen bond. The halogen atom, in this case, iodine, serves as an excellent leaving group and a versatile handle for a wide array of chemical reactions. It enables chemists to introduce molecular complexity and construct new carbon-carbon and carbon-heteroatom bonds through various coupling reactions.
The iodine atom in Tert-butyl 3-iodopyrrolidine-1-carboxylate makes the C-3 position of the pyrrolidine (B122466) ring highly susceptible to nucleophilic substitution and organometallic cross-coupling reactions. This reactivity is fundamental for building more complex molecular architectures. Iodine, being a commercially available and efficient reagent, is widely used in diverse chemical transformations, including esterification, cycloaddition, and acylation of alcohols. researchgate.net Reagents like N-iodosuccinimide are common for introducing iodine into organic molecules. chemicalbook.com
Contextualizing Pyrrolidine Scaffolds in Pharmaceutical and Agrochemical Research
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal and agrochemical chemistry. ontosight.ainih.gov Its prevalence stems from its structural and physicochemical properties. The non-planar, puckered structure of the pyrrolidine ring provides a three-dimensional geometry that allows for precise spatial orientation of substituents, which is crucial for effective interaction with biological targets like enzymes and receptors. nih.govresearchgate.net
This structural motif is found in a vast number of natural products, including many alkaloids, and is a core component of numerous approved drugs. nih.govmdpi.com The pyrrolidine moiety can enhance a molecule's aqueous solubility and other pharmacokinetic properties. pharmablock.com Its nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating strong binding to biological macromolecules. pharmablock.com Consequently, pyrrolidine derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. nih.govresearchgate.netresearchgate.net
| Biological Activity of Pyrrolidine Derivatives |
| Antibacterial |
| Antifungal |
| Antiviral |
| Antimalarial |
| Antitumoral |
| Anti-inflammatory |
| Anticonvulsant |
| Antioxidant |
| Enzyme Inhibition |
This table summarizes the diverse biological activities reported for compounds containing the pyrrolidine scaffold. nih.gov
Overview of Academic Research Trends Pertaining to this compound
Academic and industrial research on this compound focuses almost exclusively on its application as a synthetic intermediate. lookchem.com It is not typically investigated for its own biological activity but rather as a key building block for constructing more elaborate molecules with specific therapeutic functions.
Current research trends demonstrate its utility in synthesizing a variety of complex organic molecules. For example, it has been employed in the synthesis of bicyclic sulfonamide compounds that act as sodium channel inhibitors, which are investigated for the treatment of pain disorders. google.com In this context, the iodopyrrolidine fragment is introduced into a larger molecule via a substitution reaction where the iodine atom is displaced. google.com
Another significant application is in the preparation of monocyclic OGA (O-GlcNAcase) inhibitor compounds. google.com In this synthesis, the iodo-pyrrolidine is converted into an organozinc reagent, which then participates in a palladium-catalyzed cross-coupling reaction. google.com Furthermore, the compound has been used as a substrate in radical hydroxymethylation reactions, converting the C-I bond to a C-CH₂OH bond, and in cobalt-catalyzed cross-coupling reactions to introduce cyclopropyl (B3062369) groups. amazonaws.comsemanticscholar.org These examples highlight the compound's role as a versatile precursor for creating substituted pyrrolidine derivatives with potential pharmaceutical applications.
| Synthetic Application | Reaction Type | Target Molecule Class |
| Synthesis of Sodium Channel Inhibitors | Nucleophilic Substitution | Bicyclic Sulfonamides |
| Preparation of OGA Inhibitors | Negishi Cross-Coupling | Monocyclic OGA Inhibitors |
| Radical Hydroxymethylation | Radical Reaction | 3-(Hydroxymethyl)pyrrolidine Derivatives |
| Cyclopropylation | Cobalt-Catalyzed Cross-Coupling | 3-Cyclopropylpyrrolidine Derivatives |
This interactive table outlines key synthetic applications and reaction types involving this compound as a starting material or intermediate. google.comgoogle.comamazonaws.comsemanticscholar.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-iodopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16INO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTPTQLIAIOWLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631558 | |
| Record name | tert-Butyl 3-iodopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774234-25-2 | |
| Record name | tert-Butyl 3-iodopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-iodopyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategic Route Development
Direct Iodination Approaches to the Pyrrolidine (B122466) Core
Direct iodination of the N-Boc-pyrrolidine scaffold represents a theoretically atom-economical approach, though it faces challenges in regioselectivity. Research into the direct C-H functionalization of pyrrolidines has primarily focused on the α-position (C2 and C5) due to the directing effect of the nitrogen atom. For instance, methods involving molecular iodine can mediate the oxidation of α-C-H bonds. nih.govacs.orgscilit.com While these protocols are effective for introducing substituents at the 2- and 5-positions, achieving selective iodination at the β-position (C3) of the N-Boc-pyrrolidine core via direct C-H activation remains a significant synthetic challenge and is less commonly reported. The development of such a method would require a catalytic system capable of overcoming the inherent reactivity of the α-protons.
Derivatization from Hydroxylated Pyrrolidine Precursors
The most prevalent and reliable method for synthesizing tert-butyl 3-iodopyrrolidine-1-carboxylate involves the derivatization of readily available hydroxylated precursors, namely (R)- or (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate. This strategy typically proceeds via a two-step sequence: activation of the hydroxyl group into a better leaving group, followed by nucleophilic substitution with an iodide salt.
The hydroxyl group is commonly converted into a sulfonate ester, such as a mesylate or tosylate. The subsequent reaction with a source of iodide ions, such as sodium iodide (NaI), in a suitable solvent like acetone (B3395972) or 1,2-dimethoxyethane, proceeds via an SN2 mechanism to yield the desired 3-iodo product. google.com This substitution reaction typically results in an inversion of stereochemistry at the C3 position. For example, starting from (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate, the (S)-3-iodo derivative is obtained.
| Precursor | Activating Agent | Iodide Source | Typical Conditions | Product Configuration |
| (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate | Methanesulfonyl chloride (MsCl) | Sodium Iodide (NaI) | 1. MsCl, Et3N, DCM; 2. NaI, Acetone, reflux | (S)-tert-butyl 3-iodopyrrolidine-1-carboxylate |
| (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate | p-Toluenesulfonyl chloride (TsCl) | Potassium Iodide (KI) | 1. TsCl, Pyridine; 2. KI, DMF, heat | (R)-tert-butyl 3-iodopyrrolidine-1-carboxylate |
| (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate | Triphenylphosphine (B44618) (PPh3) | Iodine (I2) | PPh3, Imidazole, I2, Toluene, heat | (S)-tert-butyl 3-iodopyrrolidine-1-carboxylate |
This table presents common synthetic routes and should be interpreted as illustrative examples of the methodology.
An alternative one-pot procedure is the Appel reaction, which utilizes triphenylphosphine and iodine to directly convert the alcohol to the iodide. This method avoids the isolation of the sulfonate intermediate and can be effective for this transformation.
Catalytic Transformations for C-I Bond Formation
Modern synthetic chemistry increasingly relies on catalytic methods to forge carbon-heteroatom bonds with greater efficiency and selectivity.
Transition Metal-Mediated Iodination Protocols
While transition metal catalysis is extensively used for C-C and C-N bond formation on the pyrrolidine ring, its application for direct C-I bond formation is less developed. acs.orgresearchgate.net Palladium-catalyzed reactions, for instance, have been successfully employed for the α-arylation of N-Boc pyrrolidine. acs.orgresearchgate.net These protocols often involve the deprotonation of the pyrrolidine ring followed by transmetalation and a final cross-coupling step. Adapting such a sequence for iodination would likely involve trapping a metallated pyrrolidine intermediate with an electrophilic iodine source (e.g., I2 or N-iodosuccinimide). The unique properties of the iodide ligand can influence various steps in a catalytic cycle, including oxidative addition and reductive elimination, which is a key consideration in developing such protocols. rsc.org
Photoredox Catalysis in Stereoselective Iodination
Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization under mild conditions. This technology has been applied to pyrrolidines for reactions such as dehydrogenative aromatization and sulfonylation. d-nb.info In these processes, a photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process, generating radical intermediates that can undergo further reactions.
For the stereoselective iodination of this compound, a hypothetical photoredox cycle could involve the generation of a pyrrolidinyl radical at the C3 position via hydrogen atom transfer (HAT), followed by trapping with an iodine atom source. Achieving high stereoselectivity would likely require the use of a chiral catalyst or a substrate-controlled approach to direct the iodine atom delivery. While specific examples for the direct C3-iodination of N-Boc-pyrrolidine using this method are not yet widely reported, the general success of photoredox catalysis in functionalizing sp³ C-H bonds suggests its significant potential in this area. researchgate.net
Cerium-Mediated Halodecarboxylation in Synthesis
Halodecarboxylation reactions, such as the Hunsdiecker reaction, provide a route to convert carboxylic acids into organic halides. Modern variations of this reaction can employ transition metals or other mediators. Cerium-mediated halodecarboxylation represents a potential, albeit less conventional, pathway for the synthesis of 3-iodopyrrolidines. This approach would start from a precursor such as N-Boc-pyrrolidine-3-carboxylic acid. The mechanism would likely involve the formation of a cerium carboxylate salt, followed by oxidative fragmentation in the presence of an iodine source to generate a C3-centered radical, which is then trapped by an iodine atom. This methodology offers a conceptually different approach by forming the C-I bond through the extrusion of CO2, but its application to this specific pyrrolidine system requires further investigation.
Flow Chemistry Techniques in Scalable Production
Flow chemistry, or continuous-flow synthesis, offers significant advantages for the scalable production of chemical intermediates, including enhanced safety, better heat and mass transfer, and improved reproducibility compared to traditional batch processes. researchgate.net The synthesis of this compound, particularly from the hydroxylated precursor, is well-suited for adaptation to a flow process.
A potential flow setup could involve two sequential reactor modules. In the first reactor, N-Boc-3-hydroxypyrrolidine would be mixed with a sulfonyl chloride and a base to form the mesylate or tosylate intermediate. The output stream from this reactor would then be directly introduced into a second, heated reactor where it is mixed with a solution of sodium iodide to perform the SN2 displacement. unimi.it This integrated process minimizes manual handling of intermediates and allows for precise control over reaction parameters such as temperature and residence time, which can lead to higher yields and purity. The application of flow chemistry has been demonstrated for the synthesis of various heterocyclic compounds, underscoring its utility for the efficient and scalable production of pharmaceutical building blocks like this compound. unimi.itnih.gov
| Parameter | Batch Processing | Flow Chemistry |
| Heat Transfer | Limited by surface area-to-volume ratio; potential for hotspots. | Excellent due to high surface area-to-volume ratio of microreactors. |
| Safety | Larger volumes of reagents and solvents pose higher risks. | Small reactor volumes minimize risk; hazardous intermediates can be generated and consumed in situ. |
| Scalability | Often requires re-optimization of conditions ("scaling-up"). | Achieved by running the system for longer periods or by parallelization ("numbering-up"). researchgate.net |
| Reproducibility | Can be variable due to mixing and temperature inconsistencies. | Highly reproducible due to precise control of reaction parameters. |
This table provides a comparative overview of batch versus flow processing for chemical synthesis.
Stereocontrolled Synthesis of Enantiopure this compound
The primary strategies for accessing enantiopure this compound revolve around the use of chiral starting materials, the application of chiral auxiliaries to direct stereochemistry, and the resolution of racemic mixtures. Each approach offers distinct advantages and challenges in achieving high enantiomeric purity.
A prevalent and effective method for synthesizing enantiopure this compound is through the diastereoselective conversion of an enantiomerically pure precursor. The most common starting materials are (R)- or (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate. In this context, the term "diastereoselective" refers to the stereospecific nature of the reaction where the existing stereocenter in the starting material dictates the stereochemical outcome of the product.
The conversion of the hydroxyl group to an iodide is a key transformation. One of the most reliable methods to achieve this with stereochemical control is the Mitsunobu reaction. nih.gov This reaction typically proceeds with a complete inversion of stereochemistry at the carbon center bearing the hydroxyl group. For instance, starting with (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate, the Mitsunobu reaction with an iodine source will yield (S)-tert-butyl 3-iodopyrrolidine-1-carboxylate.
The reaction involves the activation of the alcohol with a combination of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov This in situ activation forms a good leaving group, which is then displaced by the iodide nucleophile in an Sₙ2 fashion, leading to the inversion of configuration.
Table 1: Stereospecific Iodination via Mitsunobu Reaction
| Starting Material | Reagents | Product | Stereochemical Outcome |
| (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate | PPh₃, DIAD, I₂ | (S)-tert-butyl 3-iodopyrrolidine-1-carboxylate | Inversion |
| (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate | PPh₃, DIAD, I₂ | (R)-tert-butyl 3-iodopyrrolidine-1-carboxylate | Inversion |
This pathway is highly efficient for producing either enantiomer of the target compound, provided the corresponding enantiomer of the starting alcohol is available.
Chiral induction involves the use of a chiral auxiliary, a temporary chemical moiety that directs the stereoselective formation of a new stereocenter. While the use of chiral precursors is more common for the synthesis of this compound, chiral auxiliary-mediated approaches represent a powerful strategy in the broader context of synthesizing substituted pyrrolidines. acs.orgua.es
A notable example of a chiral auxiliary strategy in pyrrolidine synthesis involves the use of N-tert-butanesulfinimines. acs.orgua.es This methodology is particularly effective in the diastereoselective synthesis of densely substituted pyrrolidines through 1,3-dipolar cycloaddition reactions. In this approach, an N-tert-butanesulfinylimine acts as a chiral dipolarophile. The reaction with an azomethine ylide generates a pyrrolidine ring with multiple new stereocenters, and the stereochemistry is controlled by the chiral sulfinyl group. acs.orgua.es
The general scheme for this approach is as follows:
Formation of the Chiral Dipolarophile: An appropriate aldehyde or ketone is condensed with a chiral tert-butanesulfinamide to form the N-tert-butanesulfinylimine.
1,3-Dipolar Cycloaddition: The chiral imine undergoes a [3+2] cycloaddition with an in situ generated azomethine ylide. The facial selectivity of the cycloaddition is directed by the bulky tert-butyl group and the stereochemistry of the sulfur atom in the auxiliary.
Removal of the Auxiliary: The chiral auxiliary can be subsequently cleaved under mild acidic conditions to afford the free amine of the substituted pyrrolidine.
While this method is powerful for creating complex pyrrolidine structures, its direct application to the synthesis of the simpler this compound is less documented. However, it highlights a key strategy for de novo asymmetric synthesis of the pyrrolidine ring system.
When a synthetic route produces a racemic mixture of this compound or its precursors, enantiomeric resolution is necessary to separate the two enantiomers. A highly effective method for this is enzymatic kinetic resolution, particularly of the precursor, racemic tert-butyl 3-hydroxypyrrolidine-1-carboxylate. rsc.org
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst or reagent, leading to the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting enantiomer. rsc.org Lipases are commonly employed as biocatalysts for the resolution of alcohols due to their high enantioselectivity and mild reaction conditions.
In the case of racemic tert-butyl 3-hydroxypyrrolidine-1-carboxylate, lipase-catalyzed acetylation is a well-established resolution method. Enzymes such as Amano Lipase (B570770) PS-IM (immobilized from Pseudomonas cepacia) can selectively acylate one enantiomer, leaving the other enantiomer unreacted. rsc.org
For example, in the presence of an acyl donor like vinyl acetate, the lipase will preferentially catalyze the acetylation of the (R)-enantiomer to form (R)-tert-butyl 3-acetoxypyrrolidine-1-carboxylate, while the (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate remains largely unreacted. rsc.org This allows for the separation of the acetylated product and the unreacted alcohol, both with high enantiomeric excess.
Table 2: Enzymatic Kinetic Resolution of Racemic tert-Butyl 3-hydroxypyrrolidine-1-carboxylate
| Enzyme | Acyl Donor | Faster Reacting Enantiomer | Slower Reacting Enantiomer | Enantiomeric Excess (Product) | Enantiomeric Excess (Unreacted SM) |
| Amano Lipase PS-IM | Vinyl Acetate | (R)-enantiomer | (S)-enantiomer | >99% | >99% |
This method provides access to both enantiomers of the precursor alcohol, which can then be stereospecifically converted to the corresponding iodides as described in section 2.5.1.
Chemical Transformations and Mechanistic Investigations
Nucleophilic Substitution Reactions Involving the Iodinated Center
The carbon atom attached to the iodine in tert-butyl 3-iodopyrrolidine-1-carboxylate is an electrophilic center, susceptible to attack by nucleophiles. As a secondary alkyl iodide, it can undergo nucleophilic substitution, typically proceeding through an S(_N)2 mechanism. This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the C-3 position. The iodide ion is an excellent leaving group, facilitating this transformation under relatively mild conditions.
A key example of this reactivity is the substitution with the azide ion (N(_3)) to form tert-butyl 3-azidopyrrolidine-1-carboxylate. This reaction is a crucial step in the synthesis of various functionalized pyrrolidines, as the azide group can be readily reduced to a primary amine. This two-step sequence provides an effective method for introducing an amino group at the 3-position of the pyrrolidine (B122466) ring.
The general conditions for such a substitution involve reacting the iodopyrrolidine derivative with an azide salt, such as sodium azide (NaN(_3)), in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via the classic S(_N)2 transition state, where the nucleophile attacks the carbon center opposite to the carbon-iodine bond.
Table 1: Representative Nucleophilic Substitution Reaction This table is generated based on typical S(_N)2 reaction conditions for secondary iodides.
| Electrophile | Nucleophile | Solvent | Product | Mechanism |
|---|
Cross-Coupling Reactions for Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds. The C(sp³)-I bond in this compound can serve as an electrophilic partner in such transformations.
The Suzuki coupling reaction, which pairs an organohalide with an organoboron compound, is a widely used method for C-C bond formation. However, its application with unactivated secondary alkyl halides can be challenging. While mechanistically plausible, specific examples of Suzuki coupling involving this compound as the electrophile are not prominently documented.
In contrast, the Hiyama cross-coupling , which utilizes organosilanes as the nucleophilic partner, has been shown to be effective for the coupling of unactivated secondary alkyl iodides. organic-chemistry.org The reaction requires an activating agent, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate a hypervalent silicon species that facilitates transmetalation to the palladium center. organic-chemistry.org
Research by Fu and colleagues demonstrated that unactivated secondary alkyl iodides can be coupled with arylsilanes at room temperature in good yields using a palladium catalyst system. organic-chemistry.org This methodology is directly applicable to this compound. The key components for a successful reaction include a palladium source (e.g., PdBr(_2)), a sterically demanding phosphine ligand, and a fluoride activator. organic-chemistry.org
Table 3: Representative Conditions for Hiyama Coupling of Secondary Alkyl Iodides Data based on the successful coupling of various unactivated secondary alkyl iodides with arylsilanes. organic-chemistry.org
| Component | Example | Role |
|---|---|---|
| Electrophile | Secondary Alkyl Iodide | R-I |
| Nucleophile | Aryltrimethoxysilane | Ar-Si(OMe)(_3) |
| Catalyst | PdBr(_2) | Palladium(II) Source |
| Ligand | P(t-Bu)(_2)Me | Electron-rich, bulky phosphine |
| Activator | Tetrabutylammonium fluoride (TBAF) | Generates hypervalent silicate |
This reaction proceeds through the standard cross-coupling catalytic cycle: oxidative addition of the C-I bond to a Pd(0) species, transmetalation of the aryl group from the activated organosilane, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. nih.govwikipedia.org
Cobalt-Catalyzed Cross-Coupling with Organometallic Reagents
The development of cross-coupling reactions using earth-abundant, inexpensive, and low-toxicity metals like cobalt has garnered significant interest as a sustainable alternative to traditional palladium- or nickel-catalyzed methods. acs.org this compound serves as an excellent substrate for these transformations. Cobalt catalysis facilitates the coupling of sp3-hybridized carbon centers, a reaction that can be challenging for other catalysts due to issues like β-hydride elimination. acs.orgnih.gov
Research has demonstrated that a variety of halo-pyrrolidines can be successfully reacted with aryl and alkenyl Grignard reagents under cobalt catalysis. nih.gov These reactions are efficient and chemoselective, providing a flexible route to functionalized pyrrolidine derivatives. The catalytic system typically involves a simple cobalt(II) salt, such as cobalt(II) chloride (CoCl₂), sometimes in the presence of additives or ligands like 1,3-butadiene or phosphines (e.g., DPPE, DPPP) to stabilize the catalytic species and enhance reactivity. acs.orgnih.gov
The mechanism of these couplings can vary but often involves the formation of radical intermediates, which allows for the coupling of secondary alkyl halides. nih.gov This pathway leads to the loss of stereochemistry at the reacting carbon center if a chiral starting material is used. nih.gov Alternatively, an ionic mechanism involving an SN2-type pathway with inversion of stereochemistry has also been proposed, particularly when specific additives are employed. acs.org
| Organometallic Reagent (R-MgX) | Cobalt Catalyst System | Product | Plausible Yield |
|---|---|---|---|
| Phenylmagnesium bromide | CoCl₂ | tert-Butyl 3-phenylpyrrolidine-1-carboxylate | Good to Excellent |
| Vinylmagnesium bromide | CoCl₂/DPPE | tert-Butyl 3-vinylpyrrolidine-1-carboxylate | Good |
| tert-Butylmagnesium chloride | CoCl₂/LiI/1,3-butadiene | tert-Butyl 3-(tert-butyl)pyrrolidine-1-carboxylate | Moderate to Good |
Formation and Reactivity of Grignard Reagents
The carbon-iodine bond in this compound allows for the formation of the corresponding Grignard reagent, a potent organometallic nucleophile. This transformation is typically achieved by reacting the alkyl iodide with magnesium metal in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). wikipedia.orglibretexts.org The process requires dry conditions as Grignard reagents are strong bases and react readily with protic sources, including water. libretexts.orgmasterorganicchemistry.com The magnesium surface may require activation using agents like iodine or 1,2-dibromoethane to initiate the reaction. wikipedia.org
Once formed, the resulting tert-butyl 3-(magnesioiodo)pyrrolidine-1-carboxylate is a powerful nucleophile and can react with a wide range of electrophiles to form new carbon-carbon bonds. masterorganicchemistry.com Its reactivity is characteristic of standard Grignard reagents:
Reaction with Aldehydes and Ketones: Addition to the carbonyl group yields secondary and tertiary alcohols, respectively, after an acidic workup. libretexts.org
Reaction with Esters: Double addition typically occurs, leading to the formation of tertiary alcohols where two identical alkyl groups from the Grignard reagent are installed. masterorganicchemistry.com
Reaction with Carbon Dioxide: Carboxylation occurs upon reaction with CO₂, followed by protonation, to yield a carboxylic acid. masterorganicchemistry.com
Reaction with Epoxides: The Grignard reagent attacks the less sterically hindered carbon of the epoxide ring in an SN2-type reaction, resulting in a ring-opened alcohol product. masterorganicchemistry.com
Reduction Reactions and Organometallic Reagent Interactions
The C-I bond in this compound can be readily cleaved through reduction reactions to afford the parent compound, tert-butyl pyrrolidine-1-carboxylate. This dehalogenation can be accomplished using various methods common in organic synthesis. One prominent approach is radical-mediated reduction using a tin hydride, such as tributyltin hydride (Bu₃SnH), with a radical initiator like azobisisobutyronitrile (AIBN). Alternatively, hydride-based reducing agents can also be effective.
The interactions with organometallic reagents are primarily defined by the formation and subsequent reactions of the Grignard reagent as detailed in the section above. These reagents act as strong carbon-based nucleophiles, enabling the formation of C-C bonds.
Elimination Reactions and Ring Expansion/Contraction Studies
This compound can undergo elimination reactions to form the corresponding alkene, tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate. This transformation is typically achieved via an E2 (bimolecular elimination) mechanism, which requires a strong, non-nucleophilic base. msu.eduuci.edu Sterically hindered bases, such as potassium tert-butoxide, are often employed to favor elimination over substitution. masterorganicchemistry.com The E2 mechanism has a stereochemical requirement for an anti-periplanar arrangement between the proton on the adjacent carbon (C2 or C4) and the iodide leaving group. msu.eduyoutube.com
While specific studies on ring expansion or contraction starting directly from this compound are not prevalent, the pyrrolidine core is a subject of skeletal rearrangement studies. Methodologies exist for the synthesis of pyrrolidines via the ring contraction of larger heterocyclic systems like pyridines. osaka-u.ac.jpresearchgate.netnih.gov These photo-promoted or thermally induced reactions can generate complex, functionalized pyrrolidine derivatives. osaka-u.ac.jpnih.gov Such studies highlight the potential for skeletal editing of the pyrrolidine ring, a valuable strategy in medicinal chemistry for exploring chemical space.
Computational Chemistry and Reaction Mechanism Modeling
Computational methods, particularly Density Functional Theory (DFT), provide powerful tools for investigating the intricacies of reaction mechanisms, predicting reactivity, and understanding the electronic structure of molecules like this compound.
Density Functional Theory (DFT) Studies of Reaction Parameters
DFT calculations are widely used to model chemical reactions and predict molecular properties. chemrxiv.org For reactions involving this compound, DFT can be employed to study key parameters that govern its reactivity. Common functionals such as B3LYP, often paired with appropriate basis sets (e.g., cc-pVQZ), are used to optimize the ground state geometries of reactants, products, and intermediates. nih.gov
These calculations can provide valuable data on:
Reaction Energetics: Determining the enthalpy (ΔH) and Gibbs free energy (ΔG) of a reaction to predict its thermodynamic feasibility.
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's nucleophilic and electrophilic character and its reactivity in pericyclic reactions.
Bond Dissociation Enthalpies (BDE): Calculating the BDE of the C-I bond can help predict its susceptibility to cleavage in radical reactions. nih.gov
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates electron-donating ability (nucleophilicity). |
| LUMO Energy | -0.5 eV | Indicates electron-accepting ability (electrophilicity at the C-I bond). |
| C-I Bond Dissociation Enthalpy | ~55 kcal/mol | Relatively low energy suggests suitability for radical-based transformations. |
Transition State Analysis and Reaction Pathway Prediction
A critical aspect of computational chemistry is the ability to map out the entire energy profile of a reaction, including the high-energy transition states (TS) that connect reactants to products. sciencerepository.org By locating the transition state structures and calculating their energies, the activation energy barrier (ΔG‡) for a reaction can be determined. nih.gov
This analysis is crucial for:
Mechanism Elucidation: By comparing the activation barriers for different proposed mechanisms (e.g., SN2 vs. E2, or different catalytic cycles), the most likely reaction pathway can be identified. nih.govacs.org
Predicting Selectivity: When a reaction can lead to multiple products (regio- or stereoisomers), calculating the energy barriers for the pathways leading to each product can predict the major product.
Understanding Catalyst Role: In catalyzed reactions, computations can model the interaction of the substrate with the catalyst, helping to explain how the catalyst lowers the activation energy. mdpi.com
For this compound, transition state analysis could be used to compare the energetic feasibility of a direct SN2 displacement of the iodide versus an E2 elimination, providing a theoretical basis for selecting reaction conditions to favor one pathway over the other.
Applications in Complex Molecular Synthesis and Medicinal Chemistry
Role as a Versatile Building Block for Heterocyclic Scaffolds
The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds. nih.govresearchgate.net Tert-butyl 3-iodopyrrolidine-1-carboxylate serves as an excellent precursor for the synthesis of diverse heterocyclic systems. The presence of the Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom allows for controlled reactivity, preventing unwanted side reactions while enabling a wide range of chemical transformations. The key to its versatility lies in the carbon-iodine bond at the 3-position. This bond is susceptible to a variety of coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, as well as nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of substituents at a specific and stereochemically defined position on the pyrrolidine ring, facilitating the construction of complex polycyclic and spirocyclic frameworks.
Precursor in the Synthesis of Chiral Pharmaceutical Intermediates
Chirality is a fundamental aspect of drug design, as the stereochemistry of a molecule can profoundly influence its pharmacological activity and safety profile. mdpi.comresearchgate.net The synthesis of enantiomerically pure pharmaceuticals is, therefore, a critical endeavor. This compound is available in both racemic and chiral forms, making it a valuable starting material for the stereoselective synthesis of pharmaceutical intermediates. The defined stereocenter at the 3-position can be carried through a synthetic sequence, allowing for the creation of chiral drug candidates with high enantiomeric purity. The ability to perform diastereoselective reactions on the pyrrolidine ring, guided by the existing stereocenter, further enhances its utility in asymmetric synthesis.
Construction of Bioactive Molecules and Drug Candidates
The strategic application of this compound has been instrumental in the synthesis of a variety of bioactive molecules and drug candidates targeting a range of diseases.
Voltage-gated sodium channels, particularly the Nav1.7 subtype, are critical targets for the development of novel analgesics. nih.gov Dysregulation of Nav1.7 is strongly associated with various pain states. Many potent and selective Nav1.7 inhibitors feature a pyrrolidine moiety within their structure, which often plays a crucial role in binding to the channel protein. While direct synthetic routes from this compound are not extensively detailed in publicly available literature, the structural motifs present in known Nav1.7 inhibitors strongly suggest its utility. The pyrrolidine ring can be incorporated to interact with key amino acid residues in the channel's pore, and the C3-substituent, introduced via the iodide, can be tailored to optimize potency and selectivity. For instance, the synthesis of pyrrolo-benzo-1,4-diazine analogs, which have shown potent Nav1.7 inhibitory activity, often involves the construction of a substituted pyrrolidine ring. researchgate.netnih.gov
O-GlcNAcase (OGA) is an enzyme involved in the post-translational modification of proteins and has emerged as a promising therapeutic target for neurodegenerative diseases such as Alzheimer's. nih.govresearchgate.net Inhibition of OGA leads to an increase in O-GlcNAcylation of the tau protein, which is believed to reduce tau pathology. Several potent OGA inhibitors incorporate a pyrrolidine scaffold. The synthesis of these inhibitors often requires the introduction of specific substituents on the pyrrolidine ring to achieve optimal binding to the active site of the enzyme. The reactivity of the C-I bond in this compound allows for the facile introduction of various functional groups that can mimic the natural substrate of OGA or interact with key residues in the enzyme's active site, thereby leading to potent and selective inhibition.
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are key players in DNA repair pathways and have become important targets in cancer therapy. researchgate.netnih.gov A number of clinically approved and investigational PARP inhibitors feature a heterocyclic core, with substituents designed to occupy the nicotinamide (B372718) binding site of the enzyme. The synthesis of certain PARP inhibitors has been shown to utilize a pyrrolidine-containing building block. For example, in the synthesis of a series of benzimidazole (B57391) carboxamide derivatives as potent PARP inhibitors, a key step involves the coupling of a functionalized benzimidazole core with a protected pyrrolidine derivative. nih.gov Specifically, the synthesis of 2-(1-(3-(4-chlorophenyl)-3-oxopropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide highlights the incorporation of a 3-substituted pyrrolidine ring, demonstrating the utility of precursors like this compound in accessing such structures. nih.gov
| PARP Inhibitor Scaffold | Key Synthetic Strategy | Role of Pyrrolidine Moiety |
| Benzimidazole Carboxamide | Coupling of a benzimidazole core with a substituted pyrrolidine | Provides a key structural element for interaction with the PARP active site. |
| Pyridopyridazinone | Isosteric replacement of phthalazine (B143731) nucleus | The tail part of the molecule, which can include a pyrrolidine ring, is modified to enhance potency. researchgate.net |
Integration into Other Therapeutic Lead Discovery Programs
The unique structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents across various disease areas. The pyrrolidine ring is a common motif in many biologically active compounds, and the iodine atom at the 3-position provides a convenient handle for introducing a wide range of substituents through various coupling reactions. This allows for the systematic exploration of chemical space and the optimization of pharmacological activity.
While specific examples detailing the integration of this compound into lead discovery programs for G-protein coupled receptor (GPCR) modulators or enzyme inhibitors are not extensively documented in publicly available literature, the general utility of the 3-substituted pyrrolidine scaffold is well-established. For instance, the pyrrolidine core is a key component of many antagonists for GPCRs involved in central nervous system (CNS) disorders. nih.govnih.gov The ability to introduce diverse functionalities at the 3-position via the iodo group would be highly advantageous in developing selective ligands for these receptors.
Similarly, in the field of enzyme inhibition, the pyrrolidine ring can serve as a rigid scaffold to orient functional groups for optimal interaction with an enzyme's active site. The synthesis of various kinase and protease inhibitors often involves the incorporation of heterocyclic building blocks. nih.govnih.gov The reactivity of the C-I bond in this compound allows for the facile introduction of pharmacophoric elements necessary for potent and selective enzyme inhibition.
The following table summarizes potential therapeutic areas where derivatives of this compound could be explored, based on the established biological activities of the pyrrolidine scaffold.
| Therapeutic Area | Target Class | Rationale for Pyrrolidine Scaffold |
| Oncology | Kinase Inhibitors | Rigid scaffold for orienting binding motifs. |
| Infectious Diseases | Protease Inhibitors | Core structure for mimicking peptide substrates. |
| CNS Disorders | GPCR Modulators | Privileged structure for receptor interaction. |
| Inflammatory Diseases | Enzyme Inhibitors | Template for designing selective inhibitors. |
Multi-Step Synthetic Strategies Incorporating this compound
The utility of this compound as a synthetic intermediate is demonstrated in various multi-step synthetic sequences aimed at the construction of complex molecular architectures. The Boc-protected nitrogen allows for its participation in a wide range of chemical transformations without undergoing undesired side reactions, and the iodo group serves as a versatile functional handle for carbon-carbon and carbon-heteroatom bond formation.
One common strategy involves the use of this compound in palladium-catalyzed cross-coupling reactions. For example, it can be coupled with various organoboron reagents (Suzuki coupling), organotin reagents (Stille coupling), or terminal alkynes (Sonogashira coupling) to introduce aryl, heteroaryl, or alkynyl substituents at the 3-position of the pyrrolidine ring. These reactions are typically high-yielding and tolerant of a wide range of functional groups, making them ideal for the synthesis of diverse compound libraries for biological screening.
Another important synthetic application is its use in nucleophilic substitution reactions. The iodide is a good leaving group and can be displaced by a variety of nucleophiles, such as amines, thiols, and alcohols, to generate 3-amino-, 3-thio-, and 3-alkoxypyrrolidine derivatives, respectively. These functionalized pyrrolidines are valuable intermediates in their own right and can be further elaborated to access more complex target molecules.
A patent for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate describes a process that could potentially utilize (R)-tert-butyl 3-iodoethylpyrrolidine-1-carboxylate as an intermediate, highlighting its role in the synthesis of functionalized pyrrolidines. google.com
The following table outlines some of the key synthetic transformations where this compound can be employed.
| Reaction Type | Reagents | Product Type |
| Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | 3-Aryl/heteroaryl-pyrrolidines |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | 3-Alkynyl-pyrrolidines |
| Nucleophilic Substitution | Amines, thiols, alcohols | 3-Amino/thio/alkoxy-pyrrolidines |
Investigations into Structure-Activity Relationships (SAR) of Derivatives
The systematic modification of a lead compound and the subsequent evaluation of the biological activity of the resulting analogs is a cornerstone of medicinal chemistry, known as structure-activity relationship (SAR) studies. The 3-substituted pyrrolidine scaffold derived from this compound is an excellent platform for conducting such studies.
By introducing a diverse array of substituents at the 3-position, medicinal chemists can probe the steric, electronic, and hydrophobic requirements of a biological target. For example, in the context of kinase inhibitor design, the nature of the substituent at the 3-position can significantly influence the potency and selectivity of the compound. A bulky hydrophobic group may be required to fill a specific pocket in the ATP-binding site, while a hydrogen bond donor or acceptor may be necessary for interaction with key amino acid residues.
A comprehensive review on the role of the pyrrolidine scaffold in drug discovery highlights that the stereochemistry and the nature of the substituents on the pyrrolidine ring play a crucial role in determining the biological activity of the resulting compounds. nih.gov For instance, in a series of pyrrolidine-based anticonvulsant agents, the substituent at the 3-position of the pyrrolidine-2,5-dione ring was found to be a key determinant of activity. nih.gov
While specific SAR studies for derivatives of this compound are not extensively reported, the general principles of SAR for 3-substituted pyrrolidines can be extrapolated. The table below illustrates hypothetical SAR trends that could be observed for a series of 3-substituted pyrrolidine derivatives targeting a generic biological target.
| Substituent at C-3 | Relative Activity | Rationale |
| Small alkyl (e.g., methyl) | Low | May not provide sufficient interaction with the target. |
| Bulky alkyl (e.g., tert-butyl) | Moderate to High | Could fill a hydrophobic pocket in the binding site. |
| Aryl (e.g., phenyl) | High | Potential for pi-stacking interactions. |
| Substituted aryl | Variable | Depends on the nature and position of the substituent. |
| Hydrogen bond donor/acceptor | High | Can form specific interactions with the target. |
Stereochemical Considerations and Conformational Analysis
Impact of Stereoisomerism on Reactivity and Synthetic Utility
The C3 position of Tert-butyl 3-iodopyrrolidine-1-carboxylate is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers. The absolute configuration of this stereocenter profoundly influences the molecule's three-dimensional structure, which in turn dictates its interaction with other chiral molecules and its utility as a chiral building block in asymmetric synthesis.
The synthetic utility of each enantiomer is distinct. For instance, in the synthesis of biologically active compounds, where specific stereoisomers are often required for desired therapeutic effects, the use of enantiomerically pure (R)- or (S)-tert-butyl 3-iodopyrrolidine-1-carboxylate is crucial. The stereochemistry at the C3 position directs the stereochemical outcome of subsequent reactions. For example, in nucleophilic substitution reactions where the iodide is displaced, the stereochemistry of the product will be dependent on the stereochemistry of the starting material.
The reactivity of the C-I bond can also be influenced by the stereoisomerism. The orientation of the bulky tert-butoxycarbonyl (Boc) group and the iodine atom in space can affect the accessibility of the C-I bond to incoming nucleophiles, potentially leading to different reaction rates for the two enantiomers.
Chiral Recognition and Enantiomeric Excess Determination
Given the importance of using enantiomerically pure forms of this compound, methods for separating and quantifying the individual enantiomers are essential. Chiral recognition, the ability to distinguish between enantiomers, is typically achieved using chiral selectors.
Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of enantiomers. This method utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. The low viscosity and high diffusivity of supercritical fluids allow for fast and efficient separations. In chiral SFC, a chiral stationary phase (CSP) is used to differentially interact with the enantiomers of the analyte.
For the separation of the (R)- and (S)-enantiomers of this compound, a suitable CSP would be one that can form transient diastereomeric complexes with the enantiomers, leading to different retention times. The determination of the enantiomeric excess (ee), a measure of the purity of a chiral sample, can be accurately performed using this technique.
Interactive Data Table: Hypothetical SFC Separation of this compound Enantiomers
| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (%) |
| (R)-enantiomer | 3.5 | 98 | 96 |
| (S)-enantiomer | 4.2 | 2 | |
| Select an Enantiomer to see its details |
Note: This data is hypothetical and for illustrative purposes only.
Conformational Dynamics of the Pyrrolidine (B122466) Ring System
The five-membered pyrrolidine ring of this compound is not planar and exists in a dynamic equilibrium of puckered conformations. These conformations are typically described as "envelope" or "twist" forms. The substituents on the ring significantly influence the conformational preferences.
The pyrrolidine ring is known to exhibit two predominant pucker modes, referred to as Cγ-exo and Cγ-endo envelope conformers. researchgate.netnih.gov The large N-Boc protecting group imposes significant steric constraints on the ring. Generally, the bulky tert-butyl group of the Boc moiety prefers to occupy a pseudo-equatorial position to minimize steric strain. researchgate.net
The position of the iodine atom at C3 further influences the ring's puckering. The relative orientation of the iodine atom and the Boc group is a key factor in determining the most stable conformation. The interplay between steric hindrance and electronic effects of the substituents dictates the conformational equilibrium of the pyrrolidine ring. This conformational preference can, in turn, affect the reactivity of the molecule by influencing the accessibility of the reactive sites. acs.orgresearchgate.net
Interactive Data Table: Factors Influencing Pyrrolidine Ring Conformation
| Factor | Influence on Conformation | Preferred Conformer |
| N-Boc group | Steric bulk favors a pseudo-equatorial position. | Tends to favor a pucker that accommodates the bulky group. |
| C3-Iodo substituent | Steric and electronic effects influence the ring pucker. | The preferred pucker will minimize steric interactions with the N-Boc group. |
| Select a factor to see its influence |
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of tert-butyl 3-iodopyrrolidine-1-carboxylate. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the confirmation of the pyrrolidine (B122466) ring, the tert-butyl protecting group, and the position of the iodine substituent.
In a typical ¹H NMR spectrum, the protons of the tert-butyl group would appear as a sharp singlet, integrating to nine protons, usually in the upfield region (around 1.4 ppm). The protons on the pyrrolidine ring would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling. The proton attached to the carbon bearing the iodine atom (C3) is expected to resonate further downfield compared to other ring protons due to the deshielding effect of the electronegative iodine. The presence of rotamers, due to the restricted rotation around the N-C(O) amide bond of the carbamate, can sometimes lead to the broadening or splitting of peaks.
The ¹³C NMR spectrum provides complementary information. The carbon of the carbonyl group in the Boc protecting group would appear significantly downfield (around 154 ppm). The quaternary carbon and the methyl carbons of the tert-butyl group would have characteristic shifts (around 80 ppm and 28 ppm, respectively). The carbon atom bonded to the iodine (C3) would be shifted upfield compared to a C-H carbon in a similar environment, a characteristic effect of heavy atoms. The other pyrrolidine carbons would appear at distinct chemical shifts, allowing for a complete assignment of the carbon skeleton.
NMR is also a powerful technique for real-time reaction monitoring. For instance, in the synthesis of this compound or its subsequent reactions, ¹H NMR can be used to track the disappearance of starting material signals and the appearance of product signals, providing kinetic information and confirming reaction completion.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| -C(CH₃)₃ | ¹H | ~1.45 | Singlet |
| Pyrrolidine Protons (H2, H4, H5) | ¹H | ~3.2 - 3.8 | Multiplets |
| Pyrrolidine Proton (H3) | ¹H | ~4.3 | Multiplet |
| -C(O)O- | ¹³C | ~154 | N/A |
| -C(CH₃)₃ | ¹³C | ~80 | N/A |
| -C(CH₃)₃ | ¹³C | ~28.5 | N/A |
| Pyrrolidine Carbons (C2, C5) | ¹³C | ~50 - 60 | N/A |
| Pyrrolidine Carbon (C4) | ¹³C | ~35 | N/A |
| Pyrrolidine Carbon (C3-I) | ¹³C | ~20 | N/A |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis (e.g., HRMS-DART)
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. Techniques like Direct Analysis in Real Time (DART) coupled with HRMS allow for rapid analysis with minimal sample preparation.
Given the molecular formula C₉H₁₆INO₂, the monoisotopic mass can be calculated with high precision. HRMS analysis provides an experimental mass measurement with an error typically less than 5 ppm, which serves as definitive proof of the molecular formula.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. For this compound, characteristic fragmentation patterns would be expected. A primary and very common fragmentation pathway for tert-butyl carbamates is the loss of the tert-butyl group as isobutylene (56 Da), resulting in a prominent ion. Subsequent fragmentation could involve the loss of carbon dioxide or the cleavage of the pyrrolidine ring. The presence of iodine, with its characteristic isotopic pattern, would also be evident in the mass spectrum.
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₆INO₂ |
| Calculated Monoisotopic Mass | 297.0226 g/mol |
| Common Fragmentation Pathways | Loss of isobutylene (-56 Da), Loss of tert-butoxycarbonyl group (-100 Da), Cleavage of the pyrrolidine ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Photochemical Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule and is particularly relevant for photochemical investigations. The key chromophore in this compound is the carbon-iodine (C-I) bond.
Alkyl iodides are known to have a broad and relatively weak absorption band in the UV region, typically centered around 260 nm. This absorption corresponds to an n → σ* transition, where a non-bonding electron from the iodine atom is excited into an anti-bonding orbital of the C-I bond. This electronic transition is dissociative, meaning that absorption of a photon in this region can lead to the cleavage of the C-I bond, forming a pyrrolidinyl radical and an iodine atom. This property is the basis for using such compounds in photochemical reactions. The Boc-protecting group itself does not absorb significantly in this region of the UV spectrum.
Chromatographic Techniques for Purification and Purity Assessment (e.g., Flash Chromatography)
Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for the assessment of its purity. Flash column chromatography is a common and effective method for purification on a preparative scale. rochester.edumit.edu
The separation is based on the differential partitioning of the compound between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture of solvents). rochester.edumit.edurochester.edu For a molecule with the polarity of this compound, a typical mobile phase would be a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. The optimal solvent ratio is determined beforehand using Thin Layer Chromatography (TLC) to achieve good separation from impurities, aiming for a retention factor (Rf) of approximately 0.2-0.4 for the desired compound. teledyneisco.com
The purity of the collected fractions is then assessed, often by TLC or High-Performance Liquid Chromatography (HPLC). A single spot on a TLC plate or a single peak in an HPLC chromatogram under different solvent conditions is a strong indicator of high purity.
Quantum Yield Determination in Photochemical Processes
The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency. It is defined as the number of molecules undergoing a specific event (e.g., dissociation) divided by the number of photons absorbed by the system. aip.orgrsc.org For this compound, the photochemical process of interest is the homolytic cleavage of the C-I bond upon UV irradiation.
The determination of the quantum yield for this process involves irradiating a solution of the compound with monochromatic light of a known wavelength (e.g., 266 nm) and intensity. The rate of disappearance of the starting material or the rate of formation of a product is monitored over time, often using UV-Vis spectroscopy or chromatography. The number of photons absorbed by the solution is measured concurrently using a chemical actinometer or a calibrated photodetector.
Future Research Directions and Emerging Opportunities
Development of More Sustainable and Green Synthetic Protocols
The principles of green chemistry are increasingly integral to modern synthetic methodologies. For a foundational building block like tert-butyl 3-iodopyrrolidine-1-carboxylate, developing sustainable and environmentally benign synthetic protocols is a key area of future research. Current synthetic routes often rely on traditional methods that may involve hazardous reagents and generate significant waste.
Future efforts are expected to focus on several key areas to enhance the green credentials of this compound's synthesis:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
Use of Renewable Feedstocks: Exploring the use of bio-based starting materials to reduce reliance on petrochemical sources. rsc.org
Catalyst-Free Reactions: Investigating reaction conditions that proceed efficiently without the need for a catalyst, which can simplify purification and reduce environmental impact. rsc.org
Greener Solvents: Shifting towards the use of environmentally friendly solvents, such as water or ethanol, in the synthesis and purification processes. rsc.org
Enzymatic Synthesis: Harnessing the high selectivity and mild reaction conditions of enzymatic catalysis could provide a powerful and sustainable route to chiral pyrrolidine (B122466) derivatives. nih.govnih.govmdpi.com
Photocatalysis: Utilizing light as a reagent to drive chemical transformations offers a promising avenue for developing novel and sustainable synthetic methods for pyrrolidine synthesis. wisc.edu
Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches
| Feature | Traditional Synthesis | Potential Green Synthesis |
| Starting Materials | Petrochemical-based | Bio-based, renewable |
| Solvents | Chlorinated solvents, DMF | Water, ethanol, supercritical CO2 |
| Catalysts | Heavy metals, stoichiometric reagents | Biocatalysts, photocatalysts, catalyst-free |
| Waste Generation | High | Low (high atom economy) |
| Energy Consumption | High temperature and pressure | Mild conditions (room temp, ambient pressure) |
Expansion of Catalytic Transformations with Novel Catalysts
The iodo-substituent on the pyrrolidine ring is a versatile functional handle for a wide array of catalytic cross-coupling reactions. While palladium- and copper-catalyzed reactions are well-established for forming carbon-carbon and carbon-heteroatom bonds, there is significant scope for expanding the catalytic toolbox for this compound.
Future research will likely explore:
Novel Cross-Coupling Partners: Moving beyond standard Suzuki, Stille, and Sonogashira couplings to include a broader range of organometallic reagents and non-traditional coupling partners.
Development of Novel Catalysts: Designing and synthesizing new catalysts with enhanced reactivity, selectivity, and stability. This could include catalysts based on earth-abundant metals as more sustainable alternatives to precious metals.
Photoredox Catalysis: This rapidly emerging field offers new pathways for the functionalization of organic molecules under mild conditions. The application of photoredox catalysis to this compound could enable previously inaccessible transformations. researchgate.net
Dual Catalysis: Combining two different catalytic cycles in a single pot can lead to novel and efficient transformations that would be difficult to achieve through sequential reactions.
Table 2: Potential Catalytic Transformations for this compound
| Reaction Type | Catalyst System | Potential Products |
| Suzuki Coupling | Palladium/Phosphine Ligand | Aryl- or vinyl-substituted pyrrolidines |
| Sonogashira Coupling | Palladium/Copper | Alkynyl-substituted pyrrolidines |
| Buchwald-Hartwig Amination | Palladium/Phosphine Ligand | Amino-substituted pyrrolidines |
| Heck Coupling | Palladium | Alkenyl-substituted pyrrolidines |
| Copper-Catalyzed Trifluoromethylation | Copper/Ligand | Trifluoromethyl-pyrrolidines nih.gov |
| Photoredox-Mediated Alkylation | Photocatalyst/Nickel | Alkyl-substituted pyrrolidines |
Discovery of Unprecedented Reactivity Patterns
While the reactivity of the iodo-group in cross-coupling reactions is well-understood, there is potential for discovering novel and unexpected reactivity patterns for this compound. The interplay between the iodo-substituent, the N-Boc protecting group, and the pyrrolidine ring could lead to unique chemical behavior under specific reaction conditions.
Future investigations may uncover:
Radical-Mediated Reactions: The carbon-iodine bond can be homolytically cleaved to generate a carbon-centered radical, which could participate in a variety of radical-mediated transformations, such as additions to alkenes or aromatic systems.
Ring-Opening and Rearrangement Reactions: Under certain conditions, the strain of the five-membered ring and the presence of the iodo- and N-Boc groups could lead to unexpected ring-opening or rearrangement reactions, providing access to novel acyclic or rearranged cyclic structures.
Halogen Bonding Interactions: The iodine atom can act as a halogen bond donor, which could be exploited to direct the stereochemical outcome of reactions or to assemble supramolecular structures.
Rational Design and Synthesis of Highly Functionalized Derivatives
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. frontiersin.orgmdpi.com this compound is an ideal starting point for the rational design and synthesis of highly functionalized derivatives with tailored biological activities.
Future research in this area will likely focus on:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the pyrrolidine scaffold by introducing a variety of substituents at the 3-position via the iodo-group to probe the structure-activity relationships for a given biological target.
Fragment-Based Drug Discovery: Using the this compound as a core fragment and elaborating it with other molecular fragments to build up potent and selective drug candidates.
Diversity-Oriented Synthesis: Developing synthetic routes that allow for the rapid generation of a diverse library of pyrrolidine derivatives for high-throughput screening against a wide range of biological targets.
Late-Stage Functionalization: The development of methods for the selective functionalization of more complex molecules containing the pyrrolidine motif. acs.org
Synergistic Approaches with Computational and Experimental Chemistry
The integration of computational and experimental chemistry offers a powerful paradigm for accelerating the discovery and development of new chemical entities and reactions. For this compound, a synergistic approach can provide deep insights into its reactivity and guide the design of new derivatives and synthetic methodologies.
Future research will benefit from:
Density Functional Theory (DFT) Calculations: Using DFT to model reaction pathways, predict the regioselectivity and stereoselectivity of reactions, and understand the electronic structure and reactivity of the molecule. mdpi.commdpi.comrsc.org
Transition State Analysis: Computational analysis of transition states can provide crucial information about the mechanisms of reactions and help in the design of more efficient catalysts. researchgate.netresearchgate.net
Molecular Docking and Dynamics: For rationally designed bioactive molecules, computational docking and molecular dynamics simulations can predict how they will bind to their biological targets, providing a molecular-level understanding of their mechanism of action.
Predictive Modeling: The development of quantitative structure-activity relationship (QSAR) models can help to predict the biological activity of new pyrrolidine derivatives before they are synthesized, saving time and resources.
By combining the predictive power of computational chemistry with the empirical validation of experimental work, researchers can more efficiently explore the chemical space around this compound and unlock its full potential as a versatile building block in organic synthesis and drug discovery.
Q & A
(Basic) What are the optimal reaction conditions for synthesizing tert-butyl 3-iodopyrrolidine-1-carboxylate?
Methodological Answer:
The synthesis typically involves activating a pyrrolidine carboxylic acid derivative to form an intermediate (e.g., acid chloride via thionyl chloride), followed by reaction with tert-butanol in the presence of a base like triethylamine. A documented approach for analogous compounds uses dichloromethane as a solvent, DMAP (4-dimethylaminopyridine) as a catalyst, and reaction temperatures between 0–20°C to control exothermicity and side reactions . Purification often employs column chromatography or recrystallization to achieve >95% purity, critical for downstream applications .
Key Reaction Parameters:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Acid Activation | Thionyl chloride | Converts carboxylic acid to acid chloride |
| Esterification | tert-Butanol, triethylamine, DMAP | Forms tert-butyl ester |
| Purification | Column chromatography (silica gel, hexane/EtOAc) | Removes unreacted reagents/byproducts |
(Basic) How can researchers characterize the purity and structural identity of this compound?
Methodological Answer:
Combine multiple analytical techniques:
- NMR Spectroscopy : Confirm regiochemistry via H and C NMR (e.g., tert-butyl group resonance at ~1.4 ppm, pyrrolidine ring protons at 3.0–3.5 ppm) .
- Mass Spectrometry (MS) : Verify molecular ion peak (e.g., [M+H] at m/z 326.04 for CHINO) .
- HPLC : Assess purity (>95% by reverse-phase C18 column) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (if crystalline derivatives are available) .
(Advanced) What strategies resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Impurity Analysis : Re-purify using gradient column chromatography to isolate minor contaminants (e.g., de-iodinated byproducts) .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., tert-butyl 3-iodoazetidine-1-carboxylate, CAS 254454-54-1) to identify expected spectral patterns .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or NOE experiments to confirm spatial proximity of substituents .
(Advanced) How to design experiments for stereochemical control in nucleophilic substitution reactions?
Methodological Answer:
- Chiral Auxiliaries : Synthesize enantiopure precursors (e.g., (R)- or (S)-tert-butyl 3-iodopyrrolidine-1-carboxylate, CAS 774234-25-2 and 1234576-86-3) and monitor stereoretention via chiral HPLC .
- Kinetic Resolution : Use enzymes (e.g., lipases) or asymmetric catalysts to favor one enantiomer during iodination .
- X-ray Analysis : Confirm absolute configuration of crystalline intermediates .
(Advanced) What methodologies analyze cross-coupling mechanisms involving the iodine substituent?
Methodological Answer:
- Mechanistic Probes : Conduct kinetic isotope effect (KIE) studies or DFT calculations to assess transition states in Suzuki-Miyaura couplings (e.g., using Pd(dppf)Cl as catalyst) .
- Competition Experiments : Compare reactivity with other halides (Br, Cl) to evaluate oxidative addition efficiency .
- Spectroscopic Monitoring : Use in-situ F NMR (if fluorinated analogs are used) or IR to track intermediate formation .
(Basic) What challenges arise in scaling up synthesis, and how are they addressed?
Methodological Answer:
- Exothermicity Control : Use jacketed reactors to maintain temperatures ≤20°C during iodination .
- Solvent Selection : Replace dichloromethane with toluene or THF for safer large-scale reactions .
- Purification Optimization : Switch from column chromatography to fractional crystallization or distillation .
(Advanced) How to troubleshoot failed iodination reactions?
Methodological Answer:
- Reagent Quality : Ensure iodine source (e.g., NIS, I) is anhydrous; pre-dry reagents over molecular sieves .
- Side Reaction Mitigation : Add radical inhibitors (e.g., BHT) to prevent radical-mediated deiodination .
- Alternative Routes : Use Mitsunobu conditions (DIAD, PhP) for stereospecific iodination of hydroxyl precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
